N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 3-position and a chlorine atom at the 4-position of the phenyl ring, along with an ethoxy group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ethoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)acetamide
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
- N-(3-Amino-4-chlorophenyl)-2-chlorobenzamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, stability, and reactivity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROSXJGICEINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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